

Application Notes: Ultrasonic-Assisted Extraction of Mogrosides from Siraitia grosvenorii

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Compound of Interest		
Compound Name:	Mogroside II-A2	
Cat. No.:	B8087149	Get Quote

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is the source of intensely sweet triterpene glycosides called mogrosides.[1] These compounds, particularly Mogroside V, are valued as natural, non-caloric sweeteners.[2] Traditional extraction methods often involve boiling the fruit in water for extended periods, which can be inefficient.[3] Ultrasonic-Assisted Extraction (UAE) presents a modern, efficient alternative that significantly enhances yield and reduces extraction time and temperature, thereby preserving the integrity of the thermolabile mogroside molecules.[2][4]

Principle of Ultrasonic-Assisted Extraction

UAE utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation within a solvent.[2][4][5] This process involves the formation, growth, and violent collapse of microscopic bubbles. The collapse of these bubbles generates localized hot spots, high pressures, and powerful microjets and shockwaves.[4] These forces work to disrupt the rigid cell walls of the plant material, increasing the surface area for solvent interaction and accelerating the mass transfer of mogrosides from the fruit matrix into the solvent.[2][4] This mechanism allows for a highly efficient extraction process at lower temperatures and in shorter times compared to conventional methods.[2]





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Caption: Mechanism of ultrasonic-assisted extraction.



Application Notes

Several key parameters must be optimized to maximize the efficiency of mogroside extraction using UAE.[2]

- Solvent Selection: The choice of solvent is critical for effective extraction. Aqueous ethanol solutions are commonly used. Studies have shown optimal results with ethanol concentrations ranging from 50% to 80%.[3][6] Water is also a viable "green" solvent, though it may result in slightly lower yields compared to ethanol mixtures.[2] A methanol/water mixture (80:20 v/v) has also been reported as effective.[2]
- Temperature: While UAE is a non-thermal method, temperature control is essential to prevent the degradation of mogrosides.[2] Optimal temperatures are generally reported in the range of 50°C to 75°C.[3][6][7] Higher temperatures can negatively impact the quality of the final extract.[2]
- Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the diffusion rate of mogrosides into the solvent. Ratios typically range from 1:20 to 1:45 (g/mL).
 [6] A lower ratio (more solvent) can enhance extraction efficiency but may increase processing costs.
- Ultrasonic Power and Frequency: Higher ultrasonic power generally increases extraction yield, but excessive power can degrade the target compounds.[8] Frequencies between 20 kHz and 50 kHz are commonly employed for mogroside extraction.[3][6][7]
- Extraction Time: UAE significantly reduces extraction time compared to conventional methods. Optimal times typically range from 20 to 45 minutes.[6][7] Prolonged sonication does not necessarily increase yield and may lead to compound degradation.

Quantitative Data Summary

The following table summarizes various conditions and outcomes for the ultrasonic-assisted extraction of mogrosides reported in the literature.



Solvent	Solid/Liq uid Ratio (g/mL)	Temperat ure (°C)	Time (min)	Ultrasoni c Condition s	Mogrosid e Yield (%)	Referenc e
60% Ethanol	1:45	55	45	40 kHz	2.98	[6]
Water	1:30	50	40	20 kHz	3.97	[3]
20-40% Ethanol	1:25 (1st); 1:20 (2nd/3rd)	60-75	20-40	40 kHz, 100 W	3.6	[7]
Not Specified	1:30	Ambient	30	800 W	5.97	[3]
70% Ethanol	1:15	70	120	Not Specified (Solvent Extraction)	0.58	[7]
Water	1:20	70	Not Specified	50 kHz, 80 W	3.42	[3][7]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction of Mogrosides

This protocol is based on optimized conditions reported in scientific literature.[3][6]

1. Material Preparation:

- Dry the Siraitia grosvenorii fruit at 60°C until a constant weight is achieved.
- Grind the dried fruit into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

• Weigh 10 g of the dried monk fruit powder and place it into a 500 mL beaker or flask.



- Add 450 mL of 60% aqueous ethanol to achieve a solid-to-liquid ratio of 1:45 (g/mL).[6]
- Place the beaker in an ultrasonic bath or use a probe-type sonicator.
- Set the ultrasonic frequency to 40 kHz and the temperature to 55°C.[6]
- Begin sonication and run for a total of 45 minutes.[6] Ensure the temperature is maintained throughout the process.

3. Post-Extraction Processing:

- After extraction, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- For higher purity, the filtrate can be concentrated using a rotary evaporator under reduced pressure.
- The concentrated extract can be further purified using macroporous resins to enrich the mogroside V content.[9]

Protocol 2: Quantification of Mogrosides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantitative analysis of mogrosides in the obtained extract.[1][10]

1. Sample and Standard Preparation:

- Standard: Prepare a stock solution of Mogroside V standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) to generate a calibration curve.
- Sample: Dilute the crude extract obtained from Protocol 1 with the mobile phase to a concentration within the range of the calibration curve.
- Filter all samples and standards through a 0.45 μm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 silica gel column (e.g., 4.6 mm × 150 mm, 5 μm particle size).[10][11]
- Mobile Phase: Acetonitrile and water. A common isocratic ratio is 23:77 (v/v).[1] Gradient elution can also be used for separating multiple mogrosides.[10]
- Flow Rate: 0.8 mL/min.[10]
- Detection Wavelength: 203 nm.[1][11]
- Injection Volume: 20 μL.[11]







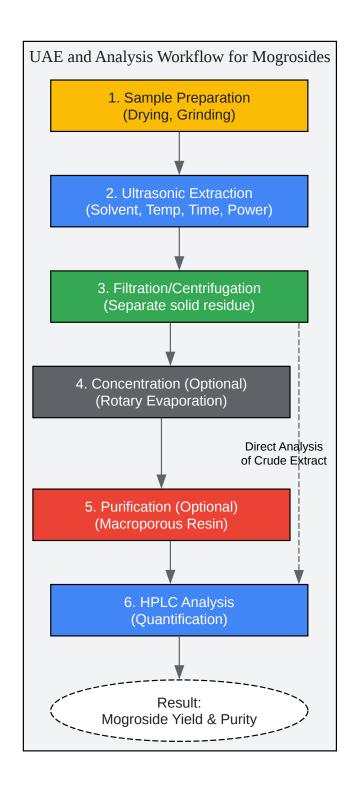
• Column Temperature: 25°C.[10]

3. Data Analysis:

- Identify the Mogroside V peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of Mogroside V in the extract using the standard calibration curve.
- The total mogroside yield can be expressed as a percentage of the initial dry weight of the plant material.

Workflow Visualization





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Caption: General workflow for mogroside extraction and analysis.



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